5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a fluorine atom at the 5-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various cyclization reactions, often starting from pyridine derivatives and incorporating the pyrrole ring via cyclization.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Utilized as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industry:
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aldehyde group play crucial roles in these interactions, influencing binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Comparison:
- Structural Differences: The position of the fluorine atom and the functional groups (aldehyde, carboxylic acid) vary among these compounds, leading to differences in reactivity and biological activity.
- Unique Features: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct electronic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHUJBMTUBRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223501 | |
Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-05-4 | |
Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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